

Application Note: Preparation of Amredobresib Stock Solution with DMSO

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Audience: Researchers, scientists, and drug development professionals.

Introduction

Amredobresib (also known as BI894999) is a potent and orally active small molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins.[1][2][3] It acts as an acetyllysine mimic, preventing the binding of BET bromodomains, particularly BRD4, to acetylated histones on chromatin.[1][3][4] This inhibition disrupts key transcriptional programs involved in cell proliferation and survival. Specifically, Amredobresib potently inhibits the first bromodomain of BRD4 (BRD4-BD1) with an IC50 of 5 nM and the second bromodomain (BRD4-BD2) with an IC50 of 41 nM.[1][3][4] Due to its mechanism of action, Amredobresib is a valuable tool for research in oncology, particularly in acute myeloid leukemia (AML) and NUT carcinoma.[1][3] Proper preparation and storage of Amredobresib stock solutions are critical for ensuring experimental reproducibility and accuracy. This document provides a detailed protocol for the preparation of Amredobresib stock solutions using Dimethyl Sulfoxide (DMSO).

Quantitative Data Summary

All key quantitative data for **Amredobresib** are summarized in the table below for easy reference.



Parameter	Value	Source(s)
Molecular Weight	467.57 g/mol	[1][4]
CAS Number	1610044-98-8	[1][4]
Formula	C26H29N9	[1][4]
Solubility in DMSO	~3 mg/mL (6.41 mM)	[4]
Solubility in Water	Insoluble	[4]
Solubility in Ethanol	Insoluble	[4]
IC50 (BRD4-BD1)	5 nM	[1][2][4]
IC50 (BRD4-BD2)	41 nM	[1][2][4]
Storage (Powder)	3 years at -20°C	[3][4]
Storage (DMSO Stock)	1 year at -80°C; 1 month at -20°C	[1][3][4]

Experimental Protocol: Stock Solution Preparation

This protocol details the steps to prepare a 5 mM stock solution of **Amredobresib** in DMSO. It is crucial to use fresh, anhydrous DMSO, as moisture can significantly reduce the solubility of **Amredobresib**.[1][4]

Materials and Equipment

- Amredobresib powder (CAS: 1610044-98-8)
- Anhydrous Dimethyl Sulfoxide (DMSO), molecular biology grade
- Analytical balance
- Microcentrifuge tubes (1.5 mL or 2 mL), sterile
- · Pipettes and sterile, filter-barrier pipette tips
- Vortex mixer



- Sonicator (optional, for aiding dissolution)
- Personal Protective Equipment (PPE): safety glasses, lab coat, chemical-resistant gloves

Safety Precautions

- Amredobresib is a potent bioactive compound and should be handled with great caution.[2]
- Always wear appropriate PPE, including gloves, a lab coat, and safety glasses, when handling the compound in powder or solution form.
- Handle the powder in a chemical fume hood or a ventilated enclosure to avoid inhalation.
- Consult the Safety Data Sheet (SDS) for **Amredobresib** before starting any work.[3][4]
- DMSO is a penetration enhancer; avoid direct skin contact as it can facilitate the absorption of other substances.

Step-by-Step Procedure

Calculation: To prepare a 5 mM stock solution, the required mass of **Amredobresib** needs to be calculated.

- Molecular Weight (MW): 467.57 g/mol
- Desired Concentration (C): 5 mM = 0.005 mol/L
- Desired Volume (V): 1 mL = 0.001 L
- Mass (m) = C x V x MW
- Mass (m) = 0.005 mol/L x 0.001 L x 467.57 g/mol = 0.002338 g = 2.34 mg

Protocol Steps:

 Equilibration: Allow the vial of Amredobresib powder to equilibrate to room temperature for 15-20 minutes before opening to prevent moisture condensation.

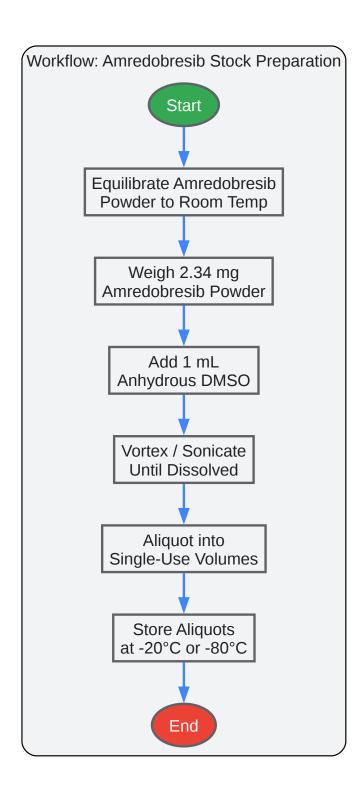


- Weighing: Carefully weigh out 2.34 mg of Amredobresib powder using an analytical balance and transfer it into a sterile microcentrifuge tube.
- Solvent Addition: Add 1 mL of fresh, anhydrous DMSO to the microcentrifuge tube containing the Amredobresib powder.
- Dissolution: Tightly cap the tube and vortex thoroughly for 1-2 minutes to dissolve the compound. If necessary, briefly sonicate the solution in a water bath to ensure complete dissolution. The solution should be clear and free of particulates.
- Aliquoting: To avoid repeated freeze-thaw cycles which can degrade the compound, aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 μL) in sterile microcentrifuge tubes.[3][4]
- Storage: Store the aliquots in a clearly labeled box at -80°C for long-term storage (up to 1 year) or at -20°C for short-term storage (up to 1 month).[1][3][4]

Visualization of Workflow and Signaling Pathway Experimental Workflow Diagram

The following diagram illustrates the logical flow of the **Amredobresib** stock solution preparation protocol.





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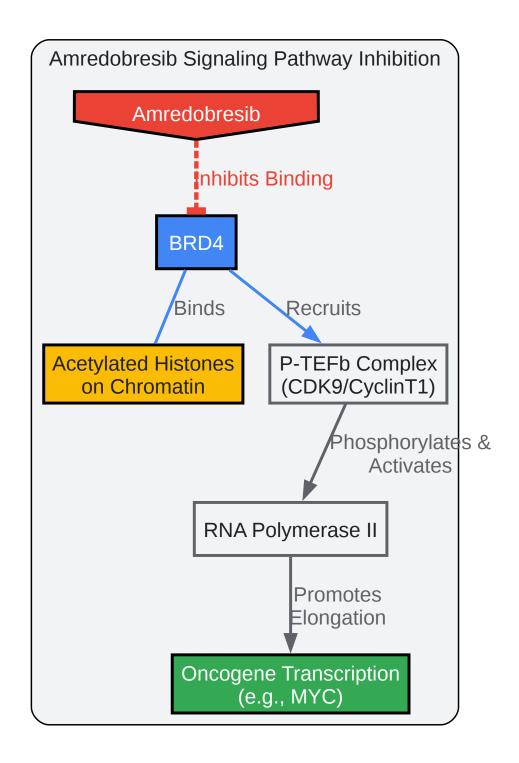
Caption: Workflow for preparing a 5 mM Amredobresib stock solution in DMSO.



Amredobresib Mechanism of Action: BET Inhibition Pathway

Amredobresib functions by competitively inhibiting the binding of BRD4, a key BET family protein, to acetylated histones. This prevents the recruitment of the Positive Transcription Elongation Factor b (P-TEFb) complex, which is necessary for the phosphorylation of RNA Polymerase II and subsequent transcriptional elongation of target oncogenes like MYC.





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Caption: Amredobresib inhibits BRD4 binding to chromatin, blocking transcription.



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